4-Nitro-7-phenoxy-2,1,3-benzoxadiazole
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Overview
Description
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a nitro group at the 4-position and a phenoxy group at the 7-position on the benzo[c][1,2,5]oxadiazole ring
Preparation Methods
The synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole typically involves the reaction of phenol with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature, followed by extraction and purification steps . The general procedure is as follows:
- Dissolve phenol (0.28 g, 3.0 mmol) in ethanol (20 mL).
- Add triethylamine (0.42 mL, 3.0 mmol) to the solution.
- Slowly add a solution of NBD-Cl (0.20 g, 1.0 mmol) in 5 mL of ethanol to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- Dilute the reaction mixture with distilled water and extract with dichloromethane.
- Separate the organic phase, wash with water, and evaporate the solvent.
- Purify the residue using short-column chromatography (silica gel, dichloromethane).
Chemical Reactions Analysis
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is used in the study of enzyme activities and as a fluorescent marker for biological molecules.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and stability.
Mechanism of Action
The mechanism of action of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxy group can also participate in interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl): This compound is used as a precursor in the synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole and has similar fluorescent properties.
4-Nitro-7-phenylbenzo[c][1,2,5]oxadiazole: This compound has a phenyl group instead of a phenoxy group, leading to different chemical and biological properties.
4-Nitro-7-methoxybenzo[c][1,2,5]oxadiazole: This compound has a methoxy group, which affects its reactivity and applications.
The uniqueness of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
16597-10-7 |
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Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
7-nitro-4-phenoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)9-6-7-10(12-11(9)13-19-14-12)18-8-4-2-1-3-5-8/h1-7H |
InChI Key |
BEFCWWATKVSQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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